3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a trifluoromethylphenyl group, and an N-methylbenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the N-methylbenzenesulfonamido Group: This can be done by reacting the intermediate compound with N-methylbenzenesulfonamide under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(N-methylbenzenesulfonamido)-N-phenylthiophene-2-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.
3-(N-methylbenzenesulfonamido)-N-[3-(methyl)phenyl]thiophene-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide makes it unique compared to similar compounds. This group can significantly impact the compound’s electronic properties, stability, and interactions with biological targets, potentially leading to enhanced activity or selectivity in various applications.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c1-24(29(26,27)15-8-3-2-4-9-15)16-10-11-28-17(16)18(25)23-14-7-5-6-13(12-14)19(20,21)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPWWOICFHMTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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